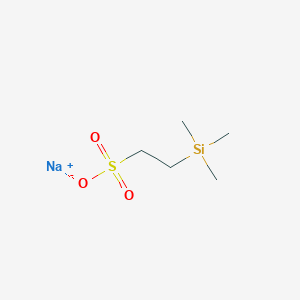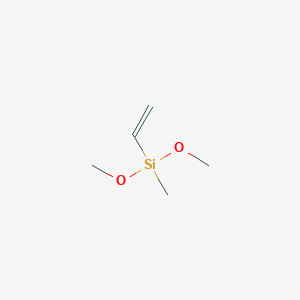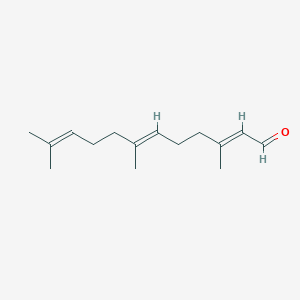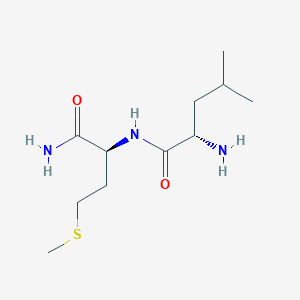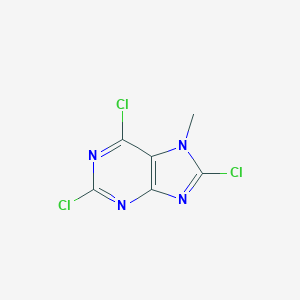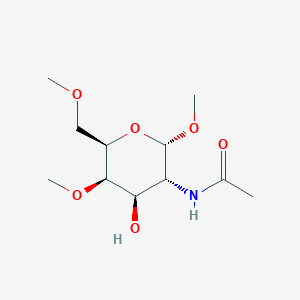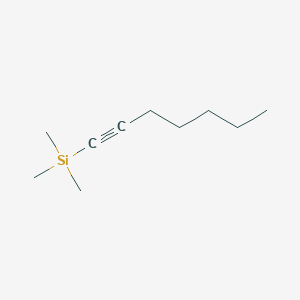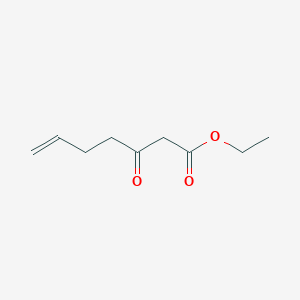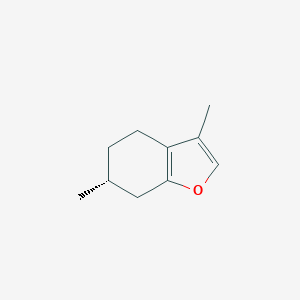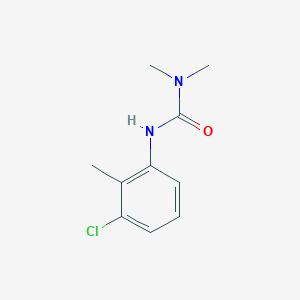
3-(3-Chloro-2-methylphenyl)-1,1-dimethylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chloro-2-methylphenyl)-1,1-dimethylurea is an organic compound that belongs to the class of substituted ureas It is characterized by the presence of a chloro and a methyl group attached to a phenyl ring, which is further connected to a dimethylurea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-2-methylphenyl)-1,1-dimethylurea typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-2-methylphenylamine and dimethylcarbamoyl chloride.
Reaction: The 3-chloro-2-methylphenylamine is reacted with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform.
Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (around 40-50°C) for several hours until the reaction is complete.
Purification: The product is then purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Chloro-2-methylphenyl)-1,1-dimethylurea can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: The nitro group (if present) can be reduced to an amine.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Products include substituted ureas with different functional groups replacing the chloro group.
Oxidation: Products include alcohols or carboxylic acids derived from the methyl group.
Reduction: Products include amines derived from the reduction of nitro groups.
Applications De Recherche Scientifique
3-(3-Chloro-2-methylphenyl)-1,1-dimethylurea has several scientific research applications:
Agriculture: It can be used as a herbicide or pesticide due to its ability to inhibit specific enzymes in plants.
Pharmaceuticals: It may serve as a lead compound for the development of drugs targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of polymers or as a building block for advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(3-Chloro-2-methylphenyl)-1,1-dimethylurea involves the inhibition of specific enzymes or receptors. For example, as a herbicide, it may inhibit photosystem II in plants, leading to the disruption of photosynthesis and plant death. In pharmaceutical applications, it may bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3-Chloro-4-methylphenyl)-1,1-dimethylurea
- 3-(3-Chloro-2-ethylphenyl)-1,1-dimethylurea
- 3-(3-Bromo-2-methylphenyl)-1,1-dimethylurea
Comparison
- Structural Differences : The position and type of substituents on the phenyl ring can significantly affect the compound’s properties and reactivity.
- Reactivity : Compounds with different halogens (e.g., bromo instead of chloro) may exhibit different reactivity in substitution reactions.
- Applications : While similar compounds may have overlapping applications, specific structural features can make 3-(3-Chloro-2-methylphenyl)-1,1-dimethylurea more suitable for certain uses, such as its specific enzyme inhibition profile in agricultural or pharmaceutical applications.
Propriétés
IUPAC Name |
3-(3-chloro-2-methylphenyl)-1,1-dimethylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-7-8(11)5-4-6-9(7)12-10(14)13(2)3/h4-6H,1-3H3,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSMGKTOVYFPIPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60338912 |
Source


|
| Record name | 3-(3-chloro-2-methylphenyl)-1,1-dimethylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15441-91-5 |
Source


|
| Record name | 3-(3-chloro-2-methylphenyl)-1,1-dimethylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-CHLORO-2-METHYLPHENYL)-1,1-DIMETHYLUREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[4-Carboxy-2-[[3-[4-(octadecanoylamino)phenyl]-3-oxopropanoyl]amino]phenoxy]benzene-1,3-dicarboxylic acid](/img/structure/B103018.png)
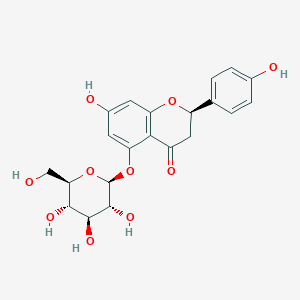
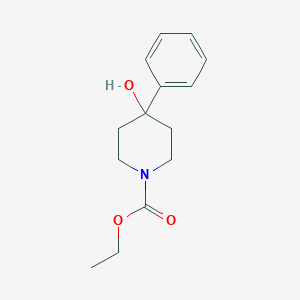
![Trisodium 4-hydroxy-3-[(2-sulfonatophenyl)azo]-5-[(2,5,6-trichloropyrimidin-4-yl)amino]naphthalene-2,7-disulfonate](/img/structure/B103022.png)
